2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine
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Overview
Description
2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against various cancer cell lines . Molecular docking studies have been used to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Biochemical Pathways
1,2,4-triazole derivatives are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloropyridine with a triazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, acetonitrile, or ethanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring
Properties
IUPAC Name |
2-chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN7/c11-8-2-1-3-10(15-8)18-7-13-9(16-18)4-17-6-12-5-14-17/h1-3,5-7H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQAPQPDOHNNGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C=NC(=N2)CN3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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